3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one
Description
3-Bromo-2-{[(1E)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9H-fluoren-9-one is a brominated fluorenone derivative characterized by:
- A fluorenone core (9H-fluoren-9-one), providing a rigid, planar aromatic system.
- 3-Bromo substitution on the fluorene ring, enhancing electron-withdrawing effects and reactivity.
- A 2-{[(1E)-2-(4-bromophenyl)-2-oxoethylidene]amino} group, introducing an imine-linked ketone and a second brominated aryl moiety.
This compound’s structural complexity makes it a candidate for applications in materials science (e.g., organic electronics) and as a synthetic intermediate.
Properties
CAS No. |
3405-16-1 |
|---|---|
Molecular Formula |
C21H11Br2NO2 |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
3-bromo-2-[[2-(4-bromophenyl)-2-oxoethylidene]amino]fluoren-9-one |
InChI |
InChI=1S/C21H11Br2NO2/c22-13-7-5-12(6-8-13)20(25)11-24-19-10-17-16(9-18(19)23)14-3-1-2-4-15(14)21(17)26/h1-11H |
InChI Key |
LTFJRMQAOJNKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC(=O)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-bromo-9H-fluoren-9-one in the presence of a base, followed by oxidation to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bromine atoms and carbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among fluorene derivatives are summarized below:
Key Observations :
- The target compound uniquely combines two bromine atoms (fluorenone C3 and aryl group) with an imino-ketone bridge, enabling diverse reactivity (e.g., cross-coupling via Br, hydrogen bonding via ketone/imine) .
- 9-(4-Bromophenyl)-9-phenylfluorene lacks polar functional groups, resulting in lower solubility but higher thermal stability .
- 3-Bromo-2-nitro-9H-fluoren-9-one shares the fluorenone core but replaces the imine with a nitro group, significantly altering electronic properties and reactivity .
Physicochemical Properties
- Solubility: The target’s polar functional groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-functionalized derivatives like 9-(4-bromophenyl)-9-phenylfluorene .
- Crystallinity : Hydrogen bonding between the imine (N–H) and ketone (C=O) may promote dense crystal packing, as seen in similar oxoethyl derivatives .
- Electronic Properties: The conjugated fluorenone-imine system likely exhibits redshifted UV-Vis absorption compared to nitro or halogenated analogs .
Biological Activity
3-Bromo-2-{[(1E)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9H-fluoren-9-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a fluorenone core, a bromo substituent, and an amino ketone moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 469.1 g/mol. The compound exhibits a unique combination of structural elements that influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H11Br2NO2 |
| Molecular Weight | 469.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3405-16-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 4-bromobenzaldehyde with 3-bromo-9H-fluoren-9-one, followed by oxidation. The reaction requires controlled conditions, often utilizing solvents like ethanol or acetonitrile to optimize yield and purity.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antifungal activity, making it a candidate for further investigation as an antifungal agent .
- Anticancer Potential : Compounds in this class often demonstrate cytotoxic effects against cancer cell lines. The mechanism may involve the inhibition of key enzymes or disruption of cellular signaling pathways .
- Enzyme Inhibition : The structural features of the compound allow it to interact with specific enzymes, potentially leading to inhibition of their activity, which is critical in various metabolic pathways.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:
- Binding Affinity : The bromine atoms and carbonyl groups enhance binding affinity to target proteins or enzymes.
- Signal Transduction Pathways : Interactions with molecular targets may influence signal transduction pathways, affecting cellular responses and metabolic processes.
Case Studies
Several studies have investigated the biological effects of related compounds:
Study 1: Antifungal Activity
A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections .
Study 2: Anticancer Efficacy
Research involving various fluorenone derivatives indicated that these compounds could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways . This suggests that the target compound may share similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
